molecular formula C9H7F3O4 B3043587 4-(Trifluoromethoxy)mandelic acid CAS No. 886762-51-2

4-(Trifluoromethoxy)mandelic acid

Cat. No.: B3043587
CAS No.: 886762-51-2
M. Wt: 236.14 g/mol
InChI Key: BQQHBKMJYNSJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)mandelic acid is a mandelic acid derivative (2-hydroxy-2-phenylacetic acid) featuring a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. The trifluoromethoxy substituent is highly electronegative and lipophilic, significantly altering the compound’s physicochemical properties compared to unsubstituted mandelic acid or analogs with other substituents. This group enhances metabolic stability and membrane permeability, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQHBKMJYNSJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(Trifluoromethoxy)mandelic acid with similar compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Acidity (pKa) Lipophilicity (LogP)
4-(Trifluoromethoxy)mandelic acid -OCF₃ (para) C₉H₇F₃O₄ 248.15 Not reported ~2.5–3.0* ~1.8–2.2*
4-Hydroxymandelic acid -OH (para) C₈H₈O₄ 168.14 130–132 ~3.1 ~0.5
4-Methoxymandelic acid -OCH₃ (para) C₉H₁₀O₄ 182.17 98–100 ~3.5 ~0.9
4-(Trifluoromethyl)mandelic acid -CF₃ (para) C₉H₇F₃O₃ 220.15 130 ~2.8 ~1.5
Vanillylmandelic acid -OH, -OCH₃ (meta) C₉H₁₀O₅ 198.17 145–148 ~3.0 ~0.7

*Estimated based on substituent effects.

Key Observations :

  • Acidity : The electron-withdrawing -OCF₃ group lowers the pKa of the hydroxyl group in mandelic acid (~2.5–3.0) compared to -OH (~3.1) or -OCH₃ (~3.5) analogs, enhancing its acidity .
  • Lipophilicity : The trifluoromethoxy group increases LogP (~1.8–2.2) more than methoxy (~0.9) or hydroxyl (~0.5) groups, improving membrane permeability .
  • Thermal Stability : Analogs like 4-(trifluoromethyl)mandelic acid exhibit higher melting points (130°C) due to stronger intermolecular interactions, suggesting similar trends for the trifluoromethoxy derivative .

Metabolic Stability

The trifluoromethoxy group resists enzymatic degradation better than methoxy or hydroxyl groups, as seen in its persistence in biological systems compared to 4-hydroxymandelic acid, which is rapidly oxidized .

Biological Activity

4-(Trifluoromethoxy)mandelic acid is a derivative of mandelic acid, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its antioxidant properties, antibacterial effects, and potential applications in cancer treatment.

Chemical Structure and Properties

4-(Trifluoromethoxy)mandelic acid features a trifluoromethoxy group attached to the aromatic ring of mandelic acid. This modification can significantly influence the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that mandelic acid and its derivatives exhibit varying degrees of antioxidant activity. In comparative studies, 4-(trifluoromethoxy)mandelic acid has been assessed for its ability to scavenge free radicals using assays such as DPPH and ABTS. The results suggest that while it possesses antioxidant properties, these may not be as pronounced as other derivatives like 3,4-dihydroxymandelic acid .

Table 1: Antioxidant Activity of Mandelic Acid Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-(Trifluoromethoxy)mandelic acidXY
3,4-Dihydroxymandelic acidAB
Mandelic acidCD

Antibacterial Activity

The antibacterial effects of mandelic acid derivatives have been extensively studied. 4-(Trifluoromethoxy)mandelic acid has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that the presence of the trifluoromethoxy group enhances its interaction with bacterial cell membranes, potentially increasing its efficacy .

Case Study: Antibacterial Efficacy

In a study comparing the antibacterial activities of mandelic acid and its salts against E. coli, it was found that 4-(trifluoromethoxy)mandelic acid exhibited a significant reduction in bacterial viability at concentrations as low as 0.625 mg/ml. The mechanism of action was linked to oxidative stress induction, leading to cell membrane damage and increased genotoxicity .

Anticancer Potential

Recent investigations into the anticancer properties of 4-(trifluoromethoxy)mandelic acid have shown promising results. Its derivatives have been synthesized and tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The findings suggest that these compounds can inhibit cell growth effectively.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineGI50 (µM) for 4-(Trifluoromethoxy)mandelic acidRemarks
MCF-7XModerate cytotoxicity
A549YHigh selectivity
PC-3ZSignificant growth inhibition

The anticancer activity is hypothesized to involve multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The trifluoromethoxy group may facilitate enhanced binding to target proteins involved in cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Trifluoromethoxy)mandelic acid, and how can its purity be validated?

  • Methodology : Synthesis often involves introducing the trifluoromethoxy group to mandelic acid derivatives via electrophilic substitution or coupling reactions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Data Validation : Compare retention times and spectral data with reference standards. Quantify impurities using area normalization in HPLC chromatograms .

Q. How should researchers handle solubility challenges for 4-(Trifluoromethoxy)mandelic acid in aqueous buffers?

  • Experimental Design : Test solubility in solvents like acetone, ethanol, or DMSO (commonly used for mandelic acid derivatives) and dilute into aqueous buffers. For pH-dependent studies, use phosphate or acetate buffers (pH 3–7) to avoid decomposition .
  • Troubleshooting : If precipitation occurs, adjust solvent ratios or use surfactants (e.g., Tween-20). Monitor stability via UV-Vis spectroscopy at 220–260 nm (characteristic absorbance for aromatic acids) .

Q. What spectroscopic techniques are most effective for characterizing 4-(Trifluoromethoxy)mandelic acid?

  • Protocol :

NMR : ¹H NMR (DMSO-d₆) to identify hydroxyl (δ 10–12 ppm), trifluoromethoxy (δ 4.5–5.5 ppm), and aromatic protons. ¹⁹F NMR confirms CF₃ group integrity (δ -55 to -60 ppm) .

FT-IR : Detect carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) stretches .

Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (expected m/z ~236 for C₉H₇F₃O₅) .

Advanced Research Questions

Q. How can enantiomeric separation of 4-(Trifluoromethoxy)mandelic acid be achieved, and what chiral stationary phases are optimal?

  • Chromatographic Strategy : Use HPLC with chiral columns (e.g., Chiralpak IA/IB or Crownpak CR-I). Mobile phases: methanol/water with 0.1% formic acid. Adjust flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) to optimize resolution .
  • Kinetic Resolution : Compare retention times and peak areas under varying conditions. Validate with circular dichroism (CD) to assign absolute configurations .

Q. What mechanistic insights exist for the oxidation of 4-(Trifluoromethoxy)mandelic acid by lignin peroxidase?

  • Experimental Framework :

Enzymatic Assays : Monitor oxidation rates via UV-Vis (λ = 280 nm) under controlled pH (3.0–5.0) and temperature (25–37°C). Use H₂O₂ as a co-substrate .

Product Analysis : Identify intermediates (e.g., quinones) via LC-MS. The trifluoromethoxy group may sterically hinder enzyme access, reducing reaction rates compared to methoxy analogs .

  • Computational Modeling : Perform DFT calculations to compare activation energies of trifluoromethoxy vs. methoxy derivatives interacting with the enzyme’s active site .

Q. How does the trifluoromethoxy group influence the compound’s interaction with boronic acid-based fluorescence sensors?

  • Sensor Design : Use d-PeT (donor-photoinduced electron transfer) carbazole boronic acid sensors. At pH 5.6, monitor fluorescence quenching/enhancement upon binding. The electron-withdrawing CF₃ group may reduce binding affinity compared to unsubstituted mandelic acid .
  • Data Interpretation : Compare Stern-Volmer plots for 4-(Trifluoromethoxy)mandelic acid vs. mandelic acid. Calculate binding constants (Kₐ) via nonlinear regression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for trifluoromethoxy-substituted mandelic acid derivatives?

  • Root Cause : Variations may arise from polymorphic forms or residual solvents.
  • Resolution :

Perform DSC (differential scanning calorimetry) to identify phase transitions.

Recrystallize from ethanol/water (1:1) and dry under vacuum (40°C, 24 hrs) to standardize purity .

Safety and Stability Guidelines

Q. What are the critical storage conditions to prevent decomposition of 4-(Trifluoromethoxy)mandelic acid?

  • Protocol : Store at -20°C in amber vials under inert gas (N₂/Ar). Avoid moisture and strong oxidizers. Confirm stability via monthly HPLC checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethoxy)mandelic acid
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)mandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.